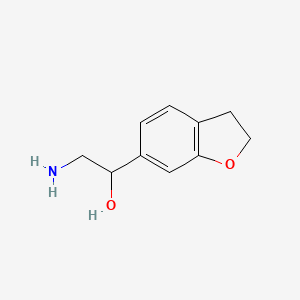

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol

Description

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol is a substituted ethanolamine derivative featuring a 2,3-dihydrobenzofuran ring system. The compound’s structure includes an amino group (-NH₂) on the ethanol backbone and a dihydrobenzofuran moiety at the 6-position. While explicit data on its molecular formula is unavailable in the provided evidence, analogs suggest a probable formula of C₁₀H₁₃NO₂. This compound shares structural homology with psychoactive phenethylamines and benzofuran-based therapeutics, though its specific applications remain underexplored in the literature .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-6-yl)ethanol |

InChI |

InChI=1S/C10H13NO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2 |

InChI Key |

VOMGFAOPQUGNTD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)C(CN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize microwave-assisted synthesis to obtain high yields and purity .

Chemical Reactions Analysis

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol involves its interaction with specific molecular targets and pathways. It is known to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of impulse propagation and transmitter release . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds, emphasizing substituent positions and molecular features:

Key Observations :

- Substituent Position: Shifting the ethanolamine group from the 6-yl to 5-yl position on the dihydrobenzofuran ring reduces structural similarity by 6% . This highlights the critical role of regiochemistry in molecular recognition and binding.

- Ring System : Replacing dihydrobenzofuran with dihydrobenzodioxin (e.g., in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride) introduces additional oxygen atoms, altering electronic properties and solubility (e.g., hydrochloride salt forms enhance stability) .

Physicochemical and Regulatory Differences

Physical Properties

- 2-Amino-1-(3-methylphenyl)ethanol: A colorless to yellow liquid with a molar mass of 151.21 g/mol .

- (2,3-Dihydrobenzofuran-6-yl)methanol: Higher polarity due to the methanol group, likely increasing water solubility compared to ethanolamine analogs .

Regulatory Status

Biological Activity

2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol is an organic compound characterized by its unique structural features, including an amino group and a dihydrobenzofuran moiety. Its molecular formula is C10H13NO2, with a molecular weight of 179.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology.

Structural Characteristics

The structural complexity of this compound allows for diverse interactions with biological targets. Its functional groups contribute to its reactivity and potential therapeutic applications.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanol | Contains an additional hydroxyl group | Increased solubility due to hydroxyl group |

| 2,3-Dihydrobenzofuran | Lacks functional groups like amino or hydroxyl | Less reactive in synthetic applications |

| 6-Hydroxy-2,3-dihydrobenzofuran | Contains a hydroxyl group | Enhanced hydrogen bonding capabilities |

| 2,3-Dihydrobenzofuran-5-carboxylic acid | Features a carboxylic acid group | Different reactivity profile due to acidity |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms. The compound has been studied for its interactions with enzymes and receptors, which may lead to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. Its ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity.

- Receptor Modulation : It has shown potential in modulating receptor activity, which is crucial for neurological applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neurological Applications : In models of neuropathic pain, derivatives of benzofuran compounds similar to this compound have demonstrated efficacy in reversing pain without affecting locomotor behavior . This suggests potential use in pain management therapies.

- Cancer Treatment : Research has indicated that compounds related to this structure can serve as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. For example, derivatives have shown IC50 values in the nanomolar range against PARP-1, indicating potent inhibitory activity .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that optimize yield and purity. Industrial methods may employ continuous flow synthesis or catalytic processes.

Synthesis Overview

Key steps often include:

- Formation of the dihydrobenzofuran moiety.

- Introduction of the amino group via nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol, and how can enantiomeric purity be achieved?

- Methodology : Start with functionalization of the dihydrobenzofuran core (e.g., iodination at position 6 via electrophilic substitution, as seen in related benzofuran derivatives ). For enantiomeric control, employ chiral auxiliaries or asymmetric catalysis. For example, NaH-mediated alkylation in THF (used in benzofuran-amine coupling ) can be adapted with chiral ligands. Purification via preparative HPLC with chiral columns ensures enantiomeric separation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities addressed?

- Methodology : Use ¹H/¹³C NMR to resolve the dihydrobenzofuran and ethanolamine moieties. For ambiguous proton signals (e.g., overlapping aromatic or amine peaks), employ 2D NMR (COSY, HSQC) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydroxyl and amine functional groups. X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow protocols for similar aminoethanol derivatives: use fume hoods, nitrile gloves, and protective eyewear. Waste must be segregated (e.g., halogenated solvents vs. aqueous amines) and disposed via certified hazardous waste services . Monitor for respiratory irritation (H333 hazard ).

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be systematically resolved?

- Methodology :

- Step 1 : Re-examine reaction conditions (e.g., trace moisture causing hydrolysis ).

- Step 2 : Use deuterated solvents and variable-temperature NMR to detect tautomerism or dynamic equilibria.

- Step 3 : Perform LC-MS to identify side-products (e.g., oxidized dihydrobenzofuran or N-alkylated byproducts ).

- Step 4 : Computational modeling (DFT) predicts NMR shifts for comparison .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Kinetic Studies : Monitor reactions (e.g., acylation of the amine group) via in-situ IR or UV-Vis spectroscopy.

- pH-Dependent Reactivity : Test reactivity under acidic (protonated amine) vs. basic (free amine) conditions. The dihydrobenzofuran’s electron-rich ring may direct electrophilic substitution to specific positions .

- Isotopic Labeling : Use deuterated ethanolamine to track hydrogen transfer in redox reactions .

Q. How can this compound serve as a precursor for complex natural product syntheses?

- Methodology :

- Functionalization : Convert the amine to an azide for click chemistry or the hydroxyl group to a leaving group (e.g., mesylate) for nucleophilic substitution.

- Case Study : Adapt cascade sigmatropic rearrangement strategies (used in benzofuran-derived natural products ) to construct polycyclic frameworks. For example, [3,3]-sigmatropic shifts could rearrange the ethanolamine sidechain into fused ring systems .

Q. What experimental designs are recommended to assess its biological activity while minimizing false positives?

- Methodology :

- Control Experiments : Include enantiomerically pure analogs and structurally related inactive compounds to rule out non-specific effects.

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodology :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMSO vs. hydrated forms) and storage conditions (inert atmosphere vs. air exposure ).

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates in solution or differential scanning calorimetry (DSC) to study thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.